molecular formula C7H14O3 B14320605 Propyl 2-methoxypropanoate CAS No. 109989-30-2

Propyl 2-methoxypropanoate

Cat. No.: B14320605
CAS No.: 109989-30-2
M. Wt: 146.18 g/mol
InChI Key: CYIRLFJPTCUCJB-UHFFFAOYSA-N
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Description

Propyl 2-methoxypropanoate: is an organic compound with the molecular formula C6H12O3. It is an ester derived from the reaction of propyl alcohol and 2-methoxypropanoic acid. This compound is known for its pleasant fruity odor and is used in various industrial applications, including as a solvent and in the production of fragrances and flavors.

Preparation Methods

Synthetic Routes and Reaction Conditions: Propyl 2-methoxypropanoate can be synthesized through the esterification reaction between propyl alcohol and 2-methoxypropanoic acid. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the formation of the ester bond. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester.

Industrial Production Methods: In industrial settings, the production of this compound often involves continuous processes where the reactants are fed into a reactor, and the product is continuously removed. This method increases efficiency and yields. The use of advanced catalysts and optimized reaction conditions further enhances the production process.

Chemical Reactions Analysis

Types of Reactions: Propyl 2-methoxypropanoate undergoes various chemical reactions, including:

    Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed to produce propyl alcohol and 2-methoxypropanoic acid.

    Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

    Transesterification: This reaction involves the exchange of the alkoxy group of the ester with another alcohol, producing a different ester and alcohol.

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions with water.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous conditions.

    Transesterification: Catalysts such as sodium methoxide or sulfuric acid.

Major Products Formed:

    Hydrolysis: Propyl alcohol and 2-methoxypropanoic acid.

    Reduction: Propyl alcohol and methoxypropanol.

    Transesterification: Various esters depending on the alcohol used.

Scientific Research Applications

Propyl 2-methoxypropanoate has several applications in scientific research, including:

    Chemistry: Used as a solvent in organic synthesis and as a reagent in various chemical reactions.

    Biology: Employed in the study of esterases and other enzymes that catalyze the hydrolysis of esters.

    Medicine: Investigated for its potential use in drug delivery systems due to its ability to form biocompatible esters.

    Industry: Utilized in the production of fragrances, flavors, and as a solvent in coatings and paints.

Mechanism of Action

The mechanism of action of propyl 2-methoxypropanoate involves its interaction with enzymes and other molecular targets. In biological systems, esterases catalyze the hydrolysis of the ester bond, releasing propyl alcohol and 2-methoxypropanoic acid. These products can then participate in various metabolic pathways. The compound’s ability to act as a solvent also plays a role in its mechanism of action, facilitating the dissolution and transport of other molecules.

Comparison with Similar Compounds

    Methyl 2-methoxypropanoate: Similar in structure but with a methyl group instead of a propyl group.

    Ethyl 2-methoxypropanoate: Contains an ethyl group instead of a propyl group.

    Butyl 2-methoxypropanoate: Features a butyl group in place of the propyl group.

Comparison: Propyl 2-methoxypropanoate is unique due to its specific alkyl chain length, which influences its physical properties such as boiling point, solubility, and odor. Compared to methyl and ethyl esters, this compound has a higher boiling point and different solubility characteristics, making it suitable for specific applications where these properties are advantageous.

Properties

CAS No.

109989-30-2

Molecular Formula

C7H14O3

Molecular Weight

146.18 g/mol

IUPAC Name

propyl 2-methoxypropanoate

InChI

InChI=1S/C7H14O3/c1-4-5-10-7(8)6(2)9-3/h6H,4-5H2,1-3H3

InChI Key

CYIRLFJPTCUCJB-UHFFFAOYSA-N

Canonical SMILES

CCCOC(=O)C(C)OC

Origin of Product

United States

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